
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol, also known as DMH-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the family of morpholino pyrimidines and has been shown to have a wide range of biological effects.
Mecanismo De Acción
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol works by inhibiting the activity of BMP signaling pathways. BMPs are a family of proteins that play a critical role in the regulation of cell growth and differentiation. When BMPs bind to their receptors, they activate a signaling cascade that ultimately leads to changes in gene expression. 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol works by binding to the BMP receptor and preventing the activation of the signaling cascade.
Biochemical and Physiological Effects:
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to increase bone density and reduce the risk of osteoporosis. Additionally, 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol has been shown to have cardioprotective effects, reducing the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol in lab experiments include its high potency and specificity for BMP signaling pathways. However, there are also some limitations to its use. 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol is a small molecule inhibitor, which means that it may have off-target effects on other signaling pathways. Additionally, the complex synthesis process and high cost of the compound may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research on 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol. One area of interest is the development of more potent and specific inhibitors of BMP signaling pathways. Additionally, further research is needed to fully understand the biological effects of 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol and its potential therapeutic applications. Finally, the development of new methods for synthesizing 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol may help to reduce the cost and increase the availability of the compound for research.
Métodos De Síntesis
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of chemical expertise.
Aplicaciones Científicas De Investigación
2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of BMP (bone morphogenetic protein) signaling pathways, which are involved in a wide range of biological processes, including cell differentiation, proliferation, and apoptosis. 2,3-dimethyl-6-(4-morpholinyl)-4-hexyn-3-ol has been shown to have potential applications in the treatment of various diseases, including cancer, osteoporosis, and cardiovascular disease.
Propiedades
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2)12(3,14)5-4-6-13-7-9-15-10-8-13/h11,14H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAGJVBLZMXNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

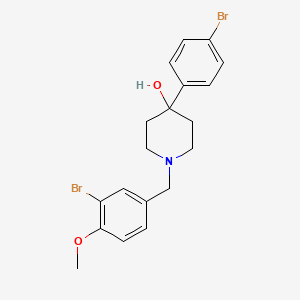
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
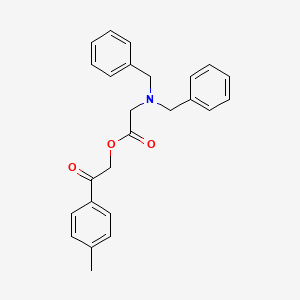
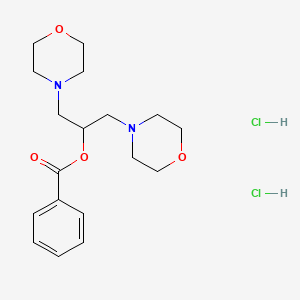
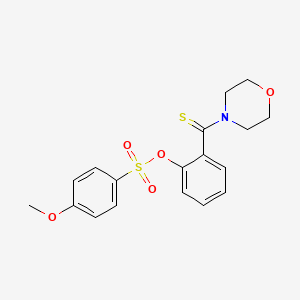
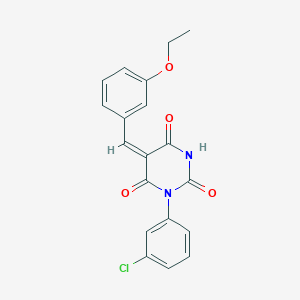
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)

![2-[4-(4-chlorophenoxy)phenyl]-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4933748.png)
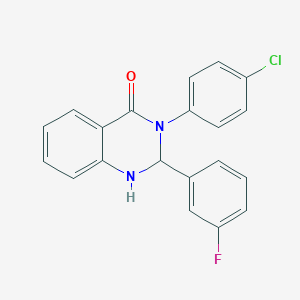

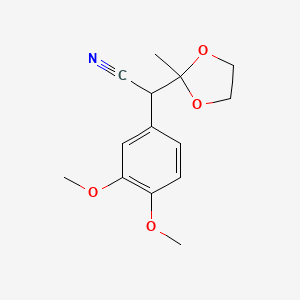
![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)